4-((Methylamino)methyl)benzaldehyde

Description

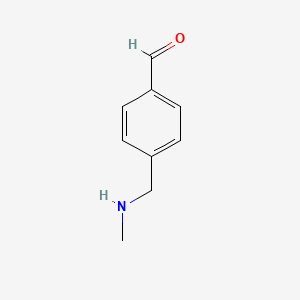

4-((Methylamino)methyl)benzaldehyde is a benzaldehyde derivative substituted with a methylamino-methyl group (-CH₂-NH-CH₃) at the para position. Benzaldehyde derivatives are critical intermediates in organic synthesis, pharmaceuticals, and materials science, with substituents influencing reactivity, solubility, and biological activity . The methylamino-methyl group introduces both hydrophilic (amine) and hydrophobic (methyl) characteristics, making it a candidate for drug design or coordination chemistry.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-(methylaminomethyl)benzaldehyde |

InChI |

InChI=1S/C9H11NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,7,10H,6H2,1H3 |

InChI Key |

OHSFUUGCZTVVKE-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-((Methylamino)methyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. For instance, the Diels-Alder reaction between acrolein and isoprene, followed by dehydrogenation, can be used to produce this compound. This method is advantageous due to its high yield and the use of readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: 4-((Methylamino)methyl)benzoic acid.

Reduction: 4-((Methylamino)methyl)benzyl alcohol.

Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives.

Scientific Research Applications

4-((Methylamino)methyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Biological Activity

4-((Methylamino)methyl)benzaldehyde, also known as 4-methylaminobenzaldehyde, is an organic compound with significant potential in biological research and applications. This compound is characterized by its aldehyde functional group and a methylamino substituent, which influences its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C9H11N

- Molecular Weight : 149.19 g/mol

- CAS Number : 28164-48-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may act as an inhibitor or activator of specific enzymes or receptors, influencing cellular pathways that are critical in disease processes such as cancer and microbial infections.

- Antimicrobial Activity : Studies have shown that benzaldehyde derivatives exhibit antimicrobial properties. The presence of the methylamino group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

- Anticancer Properties : Research indicates that this compound and its derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this structure could significantly suppress tumor growth in murine models, indicating potential for therapeutic use in oncology .

- Inhibition of Aldehyde Dehydrogenases (ALDHs) : ALDHs are crucial enzymes involved in detoxification and metabolism. Compounds like this compound have been identified as potential inhibitors of certain ALDH isoforms, which are overexpressed in various cancers. This inhibition can lead to increased cytotoxicity in cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 50 to 100 μM across different cell lines, indicating its potential as an anticancer agent .

-

Antimicrobial Activity Evaluation :

- Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess the inhibition zones around discs impregnated with the compound.

- Findings : The results demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Comparative Analysis of Biological Activity

| Compound Name | Anticancer IC50 (μM) | Antimicrobial Efficacy | Mechanism of Action |

|---|---|---|---|

| This compound | 50–100 | Significant | ALDH inhibition, apoptosis induction |

| 3-Bromo-4-(methylamino)benzaldehyde | 25–75 | Moderate | Enzyme interaction |

| 4-Diethylaminobenzaldehyde | >200 | Low | Broad ALDH inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.